Methylphenobarbital-d3 is a deuterated derivative of methylphenobarbital, which is a barbiturate compound primarily used as an anticonvulsant and sedative. The compound is classified under organic compounds known as barbituric acid derivatives, specifically within the subclass of diazines. Methylphenobarbital-d3 is utilized in scientific research, particularly in pharmacokinetic studies, due to its isotopic labeling which aids in tracing and quantifying drug metabolism and action.
The synthesis of methylphenobarbital-d3 can be achieved through several chemical methods that involve the deuteration of methylphenobarbital. Deuteration typically involves replacing hydrogen atoms with deuterium, which can be accomplished using various reagents and conditions.
Methylphenobarbital-d3 retains the core structure of methylphenobarbital but features three deuterium atoms incorporated into its molecular framework. The molecular formula reflects these changes:
Methylphenobarbital-d3 undergoes similar chemical reactions as its parent compound. These reactions include:
The deuterated form allows for enhanced tracking in pharmacokinetic studies, providing insights into metabolic pathways without altering the fundamental reactivity of the compound .
Methylphenobarbital-d3 functions through mechanisms similar to those of other barbiturates. It primarily acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid at GABA receptors.
Research indicates that methylphenobarbital-d3 maintains a similar binding affinity to GABA receptors as its non-deuterated form, facilitating its sedative and anticonvulsant effects .
Methylphenobarbital-d3 is primarily used in scientific research settings for:
The N¹-methyl group of methylphenobarbital is the primary site for deuterium labeling due to its role in oxidative metabolism. Deuterium integration at this position leverages the primary DKIE (typically kH/kD = 2–7) to impede cytochrome P450 (CYP2B6 and CYP2C19)-mediated N-demethylation, the metabolic pathway generating phenobarbital as the active metabolite [3] [6]. Target-specific deuteration necessitates avoiding isotopic dilution and preserving stereochemical integrity, as methylphenobarbital exists as (R)- and (S)-enantiomers with distinct metabolic profiles [6].
Table 1: Key Metabolic Pathways Influencing Deuteration Site Selection in Methylphenobarbital
Metabolic Pathway | Primary Enzyme | Effect of N¹-CD₃ Deuteration |
---|---|---|
N-Demethylation to Phenobarbital | CYP2B6 (S-enantiomer) | Substantial rate reduction (DKIE = 4–6) |
Aromatic Hydroxylation | CYP2C19 (R-enantiomer) | Minimal DKIE |
Glucuronidation | UGT Isoforms | Negligible isotope effect |
Direct synthesis routes employ deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) in N-alkylation reactions. Barbituric acid precursors (5-ethyl-5-phenylbarbituric acid) undergo quaternization using CD₃I in anhydrous acetone or DMF with stoichiometric bases like potassium carbonate (K₂CO₃), achieving isotopic purity >98% [5] [8]. Challenges include:
Catalytic H/D exchange offers a complementary route using non-prelabeled precursors. This method utilizes heterogeneous catalysts (Pd/C, PtO₂) in deuterium oxide (D₂O) or deuterated solvents (e.g., CD₃OD), facilitating selective exchange at the N¹-methyl group via adsorption/desorption cycles [5] [8].
Table 2: Catalytic H/D Exchange Conditions for Methylphenobarbital-d3 Synthesis
Catalyst | Solvent | Temperature (°C) | Time (h) | Deuteration Efficiency (%) | Key Limitation |
---|---|---|---|---|---|
Pd/C (10%) | D₂O:CD₃OD (9:1) | 80 | 24 | 70–75 | Over-deuteration at phenyl ring |
PtO₂ | D₂O | 60 | 48 | 60–65 | Catalyst decomposition |
Rh/Al₂O₃ | CD₃COCD₃ | 100 | 12 | >90 | High cost of Rh catalysts |
Optimization strategies include:
Despite efficiency, H/D exchange risks isotopic dilution at metabolically irrelevant sites (e.g., phenyl ortho-positions), complicating purification and reducing metabolic specificity [5].
Solid-phase synthesis (SPS) enables deuteration during scaffold assembly, improving atom economy and reducing post-synthetic purification. Resin-bound diethyl phenylmalonate precursors undergo sequential:
Advantages include:
Challenges involve resin compatibility with polar deuterated reagents and ensuring complete deuteration prior to cyclization. Hybrid approaches combining SPS with solution-phase N-methylation using CD₃I are common workarounds [7] [8].
Accurate quantification of deuteration efficiency and site specificity relies on:
Methylphenobarbital-d3 serves as:
Table 3: Key Compound Data
Property | Methylphenobarbital-d3 | Methylphenobarbital |
---|---|---|
CAS Number | 1184983-27-4 [2] | 115-38-8 [3] [10] |
Molecular Formula | C₁₃H₁₁D₃N₂O₃ | C₁₃H₁₄N₂O₃ |
Molecular Weight | 249.28 g/mol [2] | 246.26 g/mol [3] |
IUPAC Name | 5-Ethyl-1-(trideuteriomethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | 5-Ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Synonym(s) | Mephobarbital-d3; Prominal-d3 | Mephobarbital; Mebaral [10] |
Isotopic Purity | ≥98 atom% D (typical) | Not applicable |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4